3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine
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Overview
Description
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is a complex organic compound that belongs to the class of amines This compound features a unique structure with a methanoanthracene core, which is a derivative of anthracene, and an ethylpropan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Methanoanthracene Core: This can be achieved through a Diels-Alder reaction between anthracene and a suitable dienophile.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Ethylation: The final step involves the ethylation of the amino group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar core structures, such as anthracene and its derivatives.
Amines: Compounds with similar functional groups, such as ethylamines and propanamines.
Uniqueness
“3-(9,10-Dihydro-9,10-methanoanthracen-9-yl)-N-ethylpropan-1-amine” is unique due to its combination of a methanoanthracene core and an ethylpropan-1-amine side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C20H23N |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-ethyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N/c1-2-21-13-7-12-20-14-17(15-8-3-5-10-18(15)20)16-9-4-6-11-19(16)20/h3-6,8-11,17,21H,2,7,12-14H2,1H3 |
InChI Key |
GGMMGFDPWFLSFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC12CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
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